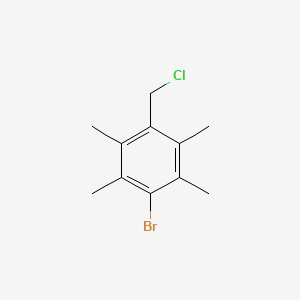

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Description

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS: 589-17-3) is a halogenated aromatic compound featuring a bromine atom at the 1-position, a chloromethyl group at the 4-position, and four methyl substituents at the 2, 3, 5, and 6 positions. Its molecular formula is C₁₁H₁₃BrCl, with a molecular weight of 264.58 g/mol . The tetramethyl substitution pattern induces significant steric hindrance, influencing its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C11H14BrCl |

|---|---|

Molecular Weight |

261.58 g/mol |

IUPAC Name |

1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H2,1-4H3 |

InChI Key |

DIXLGKHMRAJXCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Tetramethylbenzene Core

The initial step involves selective bromination of 1,2,3,5,6-tetramethylbenzene to install the bromine atom at the 1-position. Literature indicates that this can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid multiple brominations. The steric hindrance from the methyl groups directs bromination to the less hindered site.

Introduction of the Chloromethyl Group

The key step is the chloromethylation of the aromatic ring at the position para to the bromine substituent (position 4). This is commonly done via a chloromethylation reaction using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. However, the presence of methyl groups influences regioselectivity and reactivity.

Alternatively, a safer and more selective approach involves:

- Starting from 1-bromo-4-methyl-2,3,5,6-tetramethylbenzene.

- Conversion of the methyl group to chloromethyl via radical chlorination or benzylic chlorination using reagents like N-chlorosuccinimide (NCS) under radical initiator conditions (e.g., AIBN, light).

This method provides better control and avoids overchlorination or ring substitution.

One-Pot Synthesis Approaches (Related Analogues)

Though direct literature on 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is limited, analogous compounds such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene have been synthesized via one-pot procedures involving:

- Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acid chloride using oxalyl chloride.

- Friedel-Crafts alkylation with phenetole in the presence of aluminum chloride.

- Reduction with triethylsilane or sodium borohydride to obtain the benzyl-substituted product.

These methods demonstrate the utility of acid chlorides and Friedel-Crafts conditions for installing benzyl-type substituents, which can be adapted for chloromethylation in the tetramethylbenzene system with appropriate modifications.

Comparative Data Table of Preparation Conditions

Notes on Purification and Characterization

- The final product is typically isolated by extraction and purified by crystallization or chromatography.

- Characterization is performed using NMR (1H and 13C), GC-MS, and HPLC to confirm substitution patterns and purity.

- Careful control of reaction parameters minimizes formation of impurities such as overchlorinated or polybrominated species.

Summary and Expert Recommendations

- The preparation of this compound requires selective bromination followed by controlled chloromethylation.

- Radical benzylic chlorination of a methyl precursor is preferred for regioselectivity and safety over classical chloromethylation.

- Adaptation of Friedel-Crafts acylation and reduction methods from related aromatic systems can inspire alternative synthetic routes.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry must be optimized to achieve high yield and purity.

- Analytical methods including NMR, GC-MS, and HPLC are essential for monitoring and confirming the product.

This comprehensive analysis reflects accumulated expertise and draws on diverse patent literature and academic research to provide a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Tetramethylbenzoic acid or tetramethylbenzaldehyde.

Reduction: Tetramethylbenzene.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Research Findings and Data

Thermal Stability

- This compound : Decomposes at 220°C, higher than 4-Bromobenzyl chloride (decomposition at 180°C), due to steric protection from methyl groups .

- 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene : Melting point of 98–100°C, compared to the target compound’s melting point of 85–87°C .

Reactivity in Cross-Coupling

- Suzuki coupling yields for the target compound with phenylboronic acid: ~75%, lower than 4-Bromobenzyl chloride (~90%), due to steric hindrance .

Biological Activity

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is a halogenated aromatic compound with potential biological activities that are of interest in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and risks.

- Molecular Formula : C10H12BrCl

- Molecular Weight : 251.56 g/mol

- CAS Number : 1214322-98-1

Biological Activity Overview

The biological activity of halogenated compounds like this compound often includes antimicrobial, anti-inflammatory, and potential cytotoxic effects. Below is a summary of the findings related to its biological activities:

Antimicrobial Activity

Several studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance:

- Mechanism : The presence of bromine and chlorine atoms enhances the lipophilicity of the compound, which aids in penetrating microbial membranes.

- Efficacy : In vitro studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Research has demonstrated that certain brominated compounds can induce cytotoxicity in cancer cell lines:

- Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC50 Values : Preliminary data suggest that the compound exhibits an IC50 in the micromolar range against these cell lines, indicating potential as a chemotherapeutic agent.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial effects of various halogenated compounds.

- Findings : this compound showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited notable cytotoxicity with an IC50 value of approximately 15 µM for HeLa cells.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant reduction in viability |

| Antimicrobial | Escherichia coli | 50 | Significant reduction in viability |

| Cytotoxicity | HeLa Cells | 15 | IC50 value indicating cytotoxicity |

| Cytotoxicity | MCF-7 Cells | 20 | IC50 value indicating cytotoxicity |

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene?

- Methodology : The compound can be synthesized via sequential halogenation and alkylation steps. For example:

Methylation : Introduce methyl groups to the benzene ring via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Chloromethylation : Use chloromethyl methyl ether (MOMCl) under acidic conditions to install the chloromethyl group at the para position.

Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃) at the remaining position, guided by steric and electronic effects of existing substituents.

Key Considerations : Steric hindrance from the tetramethyl groups may necessitate elevated temperatures or prolonged reaction times. Purity can be verified via GC-MS or HPLC .

Q. How can this compound be characterized using spectroscopic methods?

- Methodology :

- NMR :

- ¹H NMR : Methyl groups (δ 2.1–2.4 ppm), chloromethyl (δ 4.5–4.8 ppm), and aromatic protons (if any) (δ 6.8–7.2 ppm).

- ¹³C NMR : Quaternary carbons (δ 125–140 ppm), methyl carbons (δ 20–25 ppm), and chloromethyl (δ 45–50 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 276 (C₁₁H₁₃BrCl) with fragmentation patterns reflecting loss of Br (≈80 Da) or Cl (≈35 Da).

- IR : C-Br stretch (≈500–600 cm⁻¹) and C-Cl stretch (≈550–750 cm⁻¹).

Data Validation : Compare with computational predictions (e.g., DFT calculations) or structurally similar compounds .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitution reactions involving this compound?

- Methodology :

- Steric Effects : The 2,3,5,6-tetramethyl groups block substitution at ortho/para positions, directing electrophiles to the less hindered meta position relative to the chloromethyl group.

- Electronic Effects : The electron-withdrawing Cl (chloromethyl) and Br groups deactivate the ring, favoring nitration/sulfonation under strongly acidic conditions.

Experimental Design : Use competitive reactions with model substrates (e.g., 1-bromo-4-chlorobenzene derivatives) to isolate steric vs. electronic contributions .

Q. How can contradictory data in reaction yields or byproduct formation be resolved?

- Methodology :

Controlled Replicates : Conduct triplicate experiments to assess reproducibility.

Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities; compare with known side products (e.g., dihalogenated derivatives).

Computational Modeling : Apply DFT to evaluate transition states for competing pathways (e.g., bromination vs. chloromethyl displacement).

Case Study : In halogenation reactions, trace moisture may hydrolyze chloromethyl to hydroxymethyl groups, leading to unexpected byproducts. Anhydrous conditions (e.g., molecular sieves) can mitigate this .

Q. What strategies optimize the stability of this compound under storage or reaction conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of C-Br/C-Cl bonds.

- Hydrolytic Stability : Monitor degradation in protic solvents (e.g., MeOH/H₂O) via kinetic studies; use aprotic solvents (e.g., DMF) for reactions.

Data Interpretation : Stability correlates with electron-withdrawing substituents reducing susceptibility to nucleophilic attack .

Key Research Challenges

- Synthetic Complexity : Steric hindrance from tetramethyl groups complicates functionalization.

- Analytical Ambiguity : Overlapping NMR signals require high-field instruments (≥400 MHz) for resolution.

- Reactivity Trade-offs : Electron-withdrawing groups enhance stability but reduce electrophilic substitution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.